molecular formula C11H12N2O2 B186122 (R)-benzyl 1-cyanoethylcarbamate CAS No. 176894-58-9

(R)-benzyl 1-cyanoethylcarbamate

Cat. No.: B186122
CAS No.: 176894-58-9
M. Wt: 204.22 g/mol
InChI Key: RKPTZVZVBGXQSI-SECBINFHSA-N
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Description

®-benzyl 1-cyanoethylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group, a cyano group, and a carbamate group attached to an asymmetric carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-benzyl 1-cyanoethylcarbamate typically involves the reaction of ®-1-cyanoethylamine with benzyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of ®-benzyl 1-cyanoethylcarbamate can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of continuous flow reactors also enhances the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-benzyl 1-cyanoethylcarbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used in substitution reactions.

Major Products Formed

    Oxidation: Oximes and nitriles.

    Reduction: Amines.

    Substitution: Various substituted benzyl carbamates.

Scientific Research Applications

®-benzyl 1-cyanoethylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ®-benzyl 1-cyanoethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds or coordinate with metal ions, while the benzyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ®-1-cyanoethylcarbamate
  • ®-tert-Butyl 1-cyanoethylcarbamate
  • Carbamic acid, [(1R)-1-cyanoethyl]-, 1,1-dimethylethyl ester

Uniqueness

®-benzyl 1-cyanoethylcarbamate is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties compared to similar compounds. The benzyl group enhances the compound’s hydrophobicity and can influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

benzyl N-[(1R)-1-cyanoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-9(7-12)13-11(14)15-8-10-5-3-2-4-6-10/h2-6,9H,8H2,1H3,(H,13,14)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPTZVZVBGXQSI-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C#N)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10443722
Record name (R)-benzyl 1-cyanoethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176894-58-9
Record name (R)-benzyl 1-cyanoethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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